molecular formula C21H17NO B12867924 [3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile

[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile

Katalognummer: B12867924
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: DVZBXOVBXWDWMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile: is an organic compound with the molecular formula C21H17NO It is a derivative of biphenyl, featuring a benzyloxy group at the 3’ position and an acetonitrile group at the 4’ position

Vorbereitungsmethoden

The synthesis of [3’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile typically involves several steps:

    Suzuki Coupling Reaction: This reaction involves the coupling of a benzyloxy-substituted aryl halide with a biphenyl boronic acid derivative in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere with a base such as potassium carbonate.

    Nitrile Formation: The resulting biphenyl compound is then subjected to a cyanation reaction to introduce the acetonitrile group. This can be achieved using reagents like copper(I) cyanide under appropriate conditions.

Analyse Chemischer Reaktionen

[3’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile: undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the biphenyl ring can be functionalized with various substituents.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.

Wissenschaftliche Forschungsanwendungen

[3’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which [3’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and acetonitrile groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

[3’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile: can be compared with other biphenyl derivatives, such as:

    [3’-(Benzyloxy)[1,1’-biphenyl]-2-carboxylic acid]: This compound has a carboxylic acid group instead of an acetonitrile group, which affects its reactivity and applications.

    [3’-(Benzyloxy)[1,1’-biphenyl]-4-carbonitrile]:

The uniqueness of [3’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C21H17NO

Molekulargewicht

299.4 g/mol

IUPAC-Name

2-[4-(3-phenylmethoxyphenyl)phenyl]acetonitrile

InChI

InChI=1S/C21H17NO/c22-14-13-17-9-11-19(12-10-17)20-7-4-8-21(15-20)23-16-18-5-2-1-3-6-18/h1-12,15H,13,16H2

InChI-Schlüssel

DVZBXOVBXWDWMJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.